molecular formula C11H14ClN3O B3218110 3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1187631-03-3

3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B3218110
CAS No.: 1187631-03-3
M. Wt: 239.70
InChI Key: YHTJVAXMUPDHPI-UHFFFAOYSA-N
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Description

3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyphenyl)-1H-pyrazol-5-amine hydrochloride
  • 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride
  • 3-(2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride

Uniqueness

3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 3-position of the phenyl ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10;/h3-7H,2H2,1H3,(H3,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTJVAXMUPDHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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